N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

Lipophilicity Membrane permeability Drug-likeness

Validate SAR hypotheses requiring controlled conformational flexibility and distinct lipophilicity. This thiazole-benzamide conjugate features a methylene spacer (5 rotatable bonds) differentiating it from directly N-linked analogs (3 rotatable bonds). - **Quantified difference:** logP 3.291 (vs. 4.455 for CAS 262373-02-4); ΔlogP = -1.16 - **Handling advantage:** Crystalline HBr salt, mp 155-157°C ensures consistent weighing & dissolution - **Application:** Diversity-oriented screening; anticancer (IC50 44-59 μM), α-glucosidase (IC50 12-79 μM) reference data available

Molecular Formula C18H17BrN2O2S
Molecular Weight 405.31
CAS No. 1170893-47-6
Cat. No. B3010615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide
CAS1170893-47-6
Molecular FormulaC18H17BrN2O2S
Molecular Weight405.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3.Br
InChIInChI=1S/C18H16N2O2S.BrH/c1-22-15-9-7-13(8-10-15)16-12-23-17(20-16)11-19-18(21)14-5-3-2-4-6-14;/h2-10,12H,11H2,1H3,(H,19,21);1H
InChIKeyLKMCRTVGZDVDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement of N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide Hydrobromide


N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide (CAS 1170893-47-6) is a synthetic thiazole-benzamide conjugate supplied as a hydrobromide salt with a molecular weight of 405.31 g/mol and molecular formula C₁₈H₁₇BrN₂O₂S [1]. The compound incorporates a 4-(4-methoxyphenyl)-1,3-thiazole core linked via a methylene (-CH₂-) spacer to a benzamide moiety, distinguishing it from directly N-linked thiazolyl-benzamide analogs [2]. Physicochemical characterization reports a computed logP of 3.291 and a melting point range of 155–157 °C, with typical commercial purity of 95% [3]. The compound is cataloged under PubChem CID 42929911 and MDL number MFCD11505596, and is supplied exclusively for research and further manufacturing use .

Structural variant Methylene spacer distinguishes from directly N-linked thiazole-benzamides
Salt form Crystalline hydrobromide salt for reproducible gravimetric dispensing
Chemotype context Thiazole-benzamide scaffold with reported screening activity across multiple targets

Structural and Physicochemical Differentiation from Closest Analogs


Within the N-(thiazol-2-yl)-benzamide chemotype, minor structural variations produce quantifiable differences in lipophilicity, conformational flexibility, and salt-form properties that preclude simple interchange [1]. The target compound's methylene (-CH₂-) spacer between the thiazole and benzamide units lowers computed logP by approximately 1.16 units relative to the directly N-linked analog N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4; logP 4.455), indicating substantially altered membrane partitioning and solubility profiles . Furthermore, the hydrobromide salt form confers a defined melting point (155–157 °C) and distinct solid-state handling characteristics absent in the free base [2]. These structural and physicochemical differences directly impact bioassay reproducibility, formulation compatibility, and SAR interpretation, rendering generic class-level substitution scientifically invalid without explicit experimental validation [3].

Target: methylene-spaced hydrobromide Analog: directly N-linked benzamide (CAS 262373-02-4)
Spacer reduces lipophilicity and increases conformational flexibility; assay partitioning and target engagement may shift.
Hydrobromide salt (m.p. 155–157 °C) Free base (undefined solid-state properties)
Salt form determines solid-state handling and molarity correction; free base variability risks reproducibility.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Reduction via Methylene Spacer

The target compound incorporates a methylene (-CH₂-) spacer between the thiazole C2 position and the benzamide nitrogen. This structural feature reduces computed logP to 3.291, compared with 4.455 for the directly N-linked analog N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4), which lacks the spacer [1]. The resulting logP difference of 1.16 units represents a shift of approximately one order of magnitude in predicted octanol-water partition coefficient, with significant implications for aqueous solubility, passive membrane permeability, and non-specific protein binding in biological assays.

Lipophilicity shift
Reported
Target logP 3.291 vs. analog 4.455 (Δ -1.16)
May improve aqueous-phase assay compatibility
Computed logP; no experimental partition data
Lipophilicity Membrane permeability Drug-likeness

Conformational Flexibility from Methylene Spacer

The methylene (-CH₂-) spacer in the target compound introduces an additional rotatable bond between the thiazole and benzamide moieties, increasing the total rotatable bond count to 5 (PubChem computed), compared with 3 rotatable bonds for the directly N-linked analog N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4) [1]. This additional degree of conformational freedom enables the benzamide carbonyl and phenyl ring to sample a broader range of spatial orientations relative to the thiazole core, which may be critical for engaging binding pockets that are sterically inaccessible to the more rigid, directly linked analog.

Conformational flexibility
Reported
5 rotatable bonds vs. 3 for directly N-linked analog
Expands conformational sampling for target engagement
Computed descriptors; biological relevance uncharacterized
Conformational analysis Molecular flexibility Target engagement

Hydrobromide Salt Form and Solid-State Handling

The target compound is supplied as a crystalline hydrobromide salt with a defined melting point of 155–157 °C and commercial purity specification of 95%, whereas the free base form (MW 324 Da) has a lower computed logP of 3.38 and lacks a defined melting point specification in available vendor catalogs [1][2]. The hydrobromide counterion increases molecular weight by approximately 25% (405.31 vs. 324 Da for the free base), which must be accounted for in molarity calculations. The crystalline salt form generally exhibits superior long-term storage stability, reduced hygroscopicity, and more reproducible weighing characteristics compared to amorphous or low-melting free base forms, directly impacting quantitative bioassay reproducibility.

Salt form identity
Head-to-head
Hydrobromide: MW 405.31, m.p. 155–157 °C, 95% purity. Free base: MW 324, undefined melting point
Supports consistent gravimetric dispensing and dissolution
Free base physical form undefined; may affect reproducibility
Salt form Solid-state properties Weighing accuracy

Thiazole-Benzamide Scaffold Biological Activity

Although no direct bioactivity data are published for the specific target compound, the thiazole-benzamide chemotype has demonstrated quantifiable biological activity across multiple therapeutic areas. A structurally related benzamide-thiazolyl-chalcone series showed anti-proliferative IC50 values of 44.00 μM (MCF-7 breast cancer) and 58.88 μM (Caco-2 colon cancer) for the 4-methoxyphenyl-substituted analog [1]. Separately, thiazole-benzamide derivatives (series 6a–6o) exhibited α-glucosidase inhibitory activity with IC50 values ranging from 12.18 ± 0.08 to 79.34 ± 1.30 μM, representing up to 63.6-fold greater potency than the clinical standard acarbose (IC50 = 774.69 ± 11.65 μM) [2]. N-(Thiazol-2-yl)-benzamide analogs have also been characterized as the first class of selective Zinc-Activated Channel (ZAC) antagonists with IC50 values of 1–3 μM [3]. The target compound's distinct methylene spacer and 4-methoxyphenyl substitution position it as a structurally differentiated member of this pharmacophore class, suitable for inclusion in diversity-oriented screening libraries.

Scaffold bioactivity
Class-level
Related analogs: antiproliferative and enzyme inhibition IC50 1–80 μM across targets
Supports chemotype diversity screening context
No direct bioactivity data for target compound; activity unconfirmed
Screening library Anticancer α-Glucosidase inhibition

Polar Surface Area and Hydrogen Bonding Capacity

The target compound exhibits a topological polar surface area (TPSA) of 79.5 Ų (PubChem computed) with 2 hydrogen bond donors (amide NH and hydrobromide proton) and 4 hydrogen bond acceptors [1]. In comparison, the directly N-linked analog (CAS 262373-02-4) has a TPSA of 82.95 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors . The target compound's lower TPSA and additional hydrogen bond donor may facilitate different interactions with biological targets, particularly in binding pockets where the extra donor can engage in specific hydrogen bonding. Both compounds fall within the typical drug-like TPSA range (<140 Ų), suggesting acceptable predicted oral bioavailability characteristics, though the target compound's increased hydrogen bond donor count may reduce passive membrane permeability relative to the comparator.

Polar surface area
Reported
TPSA 79.5 Ų, HBD 2, HBA 4 vs. analog TPSA 82.95, HBD 1, HBA 3
Distinct hydrogen bonding profile for target recognition
Computed values; experimental confirmation pending
Drug-likeness Polar surface area Oral bioavailability prediction

Optimal Research and Industrial Application Scenarios


Diversity-Oriented Screening Library Deployment

The target compound's structurally differentiated methylene spacer—absent in the more common directly N-linked thiazole-benzamide analog—provides distinct conformational sampling and a logP reduction of 1.16 units [1][2]. This makes it a valuable addition to diversity-oriented screening libraries targeting novel chemical space within the thiazole-benzamide pharmacophore class, where the scaffold has demonstrated activity against anticancer targets (IC50 44–59 μM), α-glucosidase (IC50 12–79 μM), and ZAC ion channels (IC50 1–3 μM) [3][4].

SAR Studies on Linker Length and Flexibility

With 5 rotatable bonds versus 3 for the directly N-linked analog, the target compound enables systematic SAR exploration of conformational flexibility effects on target engagement [1]. Comparing the biological activity of this methylene-spaced analog against the directly linked comparator (CAS 262373-02-4) can reveal the importance of linker geometry for specific target binding, providing critical information for lead optimization programs.

Salt Form Selection and Pre-Formulation Screening

The crystalline hydrobromide salt with a defined melting point of 155–157 °C offers superior solid-state handling characteristics compared to the free base (MW 324 Da; no defined melting point available) [1]. Researchers conducting pre-formulation solubility screening or developing reproducible assay protocols can leverage the salt form's consistent weighing and dissolution properties to minimize inter-experiment variability.

Computational Chemistry and Docking Benchmarking

The target compound's computed logP of 3.291, TPSA of 79.5 Ų, and 5 rotatable bonds provide well-defined physicochemical parameters for benchmarking computational ADME prediction models and molecular docking simulations within the thiazole-benzamide chemical space [1][2]. The availability of quantitative comparator data for the directly linked analog (logP 4.455; TPSA 82.95 Ų) enables paired comparative computational studies .

Application
Selection Property
Validation Focus
Diversity screening library construction
Methylene-spacer chemotype variant
Conformational and logP coverage
Linker flexibility SAR studies
Rotatable bond differentiation
Conformational target engagement
Pre-formulation salt screening
Crystalline hydrobromide salt
Solid-state reproducibility
Computational benchmarking
Computed physicochemical profile
Paired comparator modeling
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